molecular formula C12H19FO4 B1403532 Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate CAS No. 1403767-29-2

Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate

Cat. No.: B1403532
CAS No.: 1403767-29-2
M. Wt: 246.27 g/mol
InChI Key: PXUHGBULTZUZGA-UHFFFAOYSA-N
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Description

Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C12H19FO4 It is a fluorinated derivative of cyclobutane, characterized by the presence of two ester groups and a fluorine atom on the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate typically involves the fluorination of a suitable cyclobutane precursor followed by esterification. One common method involves the reaction of cyclobutane-1,1-dicarboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting 3-fluorocyclobutane-1,1-dicarboxylic acid is then esterified with isopropanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 3-fluorocyclobutane-1,1-dicarboxylic acid.

    Reduction: Diisopropyl 3-fluorocyclobutane-1,1-diol.

Scientific Research Applications

Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can influence the biological activity of the compound.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the modification of drug molecules to improve their pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate depends on its specific application. In drug design, the fluorine atom can influence the compound’s interaction with biological targets by altering its electronic properties and metabolic stability. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in the body.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate is unique due to the presence of a single fluorine atom and two isopropyl ester groups, which confer specific steric and electronic properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

dipropan-2-yl 3-fluorocyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FO4/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUHGBULTZUZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)F)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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